molecular formula C9H17NO3 B12597391 Propan-2-yl (4-oxopentyl)carbamate CAS No. 648928-81-8

Propan-2-yl (4-oxopentyl)carbamate

Cat. No.: B12597391
CAS No.: 648928-81-8
M. Wt: 187.24 g/mol
InChI Key: GDFJYICKIGZYTG-UHFFFAOYSA-N
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Description

Propan-2-yl (4-oxopentyl)carbamate is a chemical compound with a molecular structure that includes a carbamate group. Carbamates are a class of organic compounds derived from carbamic acid. They are widely used in various fields, including agriculture, medicine, and industry, due to their diverse chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl (4-oxopentyl)carbamate can be achieved through several methods. One common approach involves the reaction of isocyanates with alcohols or amines. For example, the reaction of an isocyanate with propan-2-ol (isopropanol) in the presence of a base such as triethylamine can yield the desired carbamate . Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without the need for an inert atmosphere .

Industrial Production Methods

In industrial settings, the production of carbamates often involves large-scale reactions using similar synthetic routes. The choice of reagents and reaction conditions can vary depending on the desired purity and yield of the final product. Industrial methods may also incorporate continuous flow processes and advanced purification techniques to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl (4-oxopentyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The carbamate group can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbamate group into amines or other reduced forms.

    Substitution: The carbamate group can participate in nucleophilic substitution reactions, where the carbamate moiety is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carbamate group can yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized carbamates.

Scientific Research Applications

Propan-2-yl (4-oxopentyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of propan-2-yl (4-oxopentyl)carbamate involves its interaction with specific molecular targets. For instance, carbamates can inhibit the activity of enzymes such as acetylcholinesterase by forming a covalent bond with the enzyme’s active site. This inhibition disrupts the normal function of the enzyme, leading to various biological effects . The pathways involved in these interactions often include the formation of intermediate compounds and the subsequent modification of the target enzyme or receptor.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to propan-2-yl (4-oxopentyl)carbamate include other carbamates such as methyl carbamate, ethyl carbamate, and phenyl carbamate. These compounds share a common carbamate functional group but differ in their alkyl or aryl substituents.

Uniqueness

This compound is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its particular arrangement of functional groups allows it to participate in specific reactions and interact with particular molecular targets, making it valuable for various applications in research and industry .

Properties

CAS No.

648928-81-8

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

propan-2-yl N-(4-oxopentyl)carbamate

InChI

InChI=1S/C9H17NO3/c1-7(2)13-9(12)10-6-4-5-8(3)11/h7H,4-6H2,1-3H3,(H,10,12)

InChI Key

GDFJYICKIGZYTG-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)NCCCC(=O)C

Origin of Product

United States

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